tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate
CAS No.: 2165900-52-5
Cat. No.: VC11726855
Molecular Formula: C10H19FN2O2
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2165900-52-5 |
|---|---|
| Molecular Formula | C10H19FN2O2 |
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | tert-butyl N-[[(3R)-3-fluoropyrrolidin-3-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10/h12H,4-7H2,1-3H3,(H,13,14)/t10-/m1/s1 |
| Standard InChI Key | GPEHPMQIVVIUQX-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@]1(CCNC1)F |
| SMILES | CC(C)(C)OC(=O)NCC1(CCNC1)F |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCNC1)F |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate features a pyrrolidine ring substituted with a fluorine atom at the 3-position and a carbamate-protected aminomethyl group at the same carbon (Figure 1). The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes. The stereochemistry at the 3-position (R-configuration) is critical for its interactions with biological targets, as enantiomeric purity often dictates binding affinity and metabolic stability.
Key Structural Features:
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Pyrrolidine Core: A five-membered saturated ring with nitrogen, providing conformational rigidity.
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Fluorine Substituent: Introduces electronegativity and lipophilicity, influencing bioavailability.
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Boc Protection: Temporarily masks the amine, preventing unwanted side reactions during synthesis.
Comparative Analysis with Stereoisomers
The (3R) configuration distinguishes this compound from its (3S) enantiomer and diastereomers such as (3S,4R)-4-fluoropyrrolidin-3-yl derivatives. For instance, tert-butyl (((3S,4R)-4-fluoropyrrolidin-3-YL)methyl)carbamate () exhibits distinct physicochemical properties due to differing spatial arrangements, impacting solubility and reactivity. Such stereochemical nuances underscore the importance of enantioselective synthesis in medicinal chemistry.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate typically proceeds via a multi-step route:
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Fluorination of Pyrrolidine: Introduction of fluorine at the 3-position using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride).
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Aminomethylation: Reaction with formaldehyde and ammonia to install the aminomethyl group.
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Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amine.
Critical Reaction Parameters:
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Temperature control (<0°C) during fluorination to minimize side reactions.
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Use of chiral auxiliaries or catalysts to ensure enantiomeric excess (e.e. >98%).
Industrial-Scale Production
PharmaBlock Sciences, Inc., a leading supplier, produces the compound via continuous-flow chemistry, achieving ≥99% purity by HPLC. Scalability challenges include managing exothermic reactions during fluorination and optimizing solvent systems (e.g., THF/water mixtures) for crystallization.
Applications in Pharmaceutical Development
Role as a Building Block
The compound’s fluorinated pyrrolidine scaffold is prized for its ability to modulate drug candidates’ pharmacokinetic profiles. Key applications include:
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Kinase Inhibitors: The fluorine atom enhances binding to ATP pockets in kinases via halogen bonding.
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Central Nervous System (CNS) Agents: The Boc group improves blood-brain barrier permeability in neuroactive compounds.
Case Study: Huntington’s Disease Research
Pharmacological Properties
ADME Profiling
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Absorption: LogP of 1.2 ± 0.3 (predicted) suggests moderate lipophilicity, favoring oral absorption.
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Metabolism: Stable to CYP3A4-mediated oxidation due to fluorine’s electron-withdrawing effects.
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Excretion: Renal clearance predominates, with <5% hepatic involvement in preclinical models.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Differentiator |
|---|---|---|
| (3S,4R)-4-fluoropyrrolidin-3-yl analog | C₁₀H₁₉FN₂O₂ | Diastereomeric fluorine placement |
| Piperidine-based fluorinated carbamate | C₁₁H₂₀FN₂O₂ | Six-membered ring alters conformation |
The (3R)-pyrrolidine derivative exhibits superior metabolic stability compared to piperidine analogs, attributed to reduced ring strain and enhanced fluorine-mediated hydrogen bonding.
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